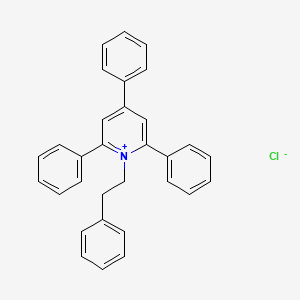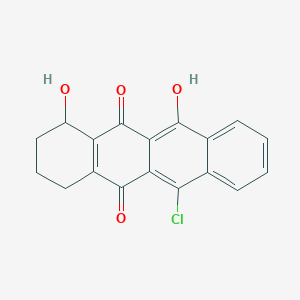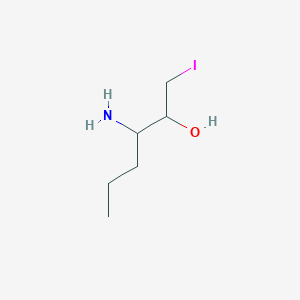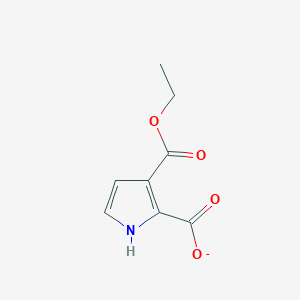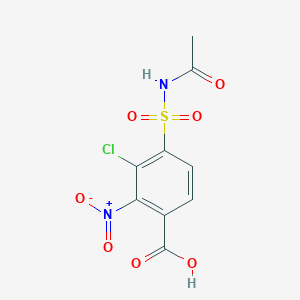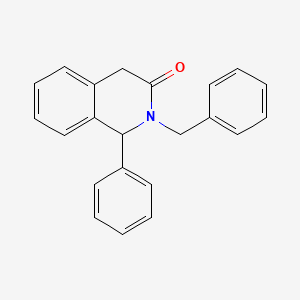![molecular formula C19H20N2O2 B14385566 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole CAS No. 88670-83-1](/img/structure/B14385566.png)
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole typically involves the following steps:
Formation of the Benzyloxyphenoxy Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxyphenol in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Alkylation: The 4-(benzyloxy)phenol is then reacted with 1-bromo-3-chloropropane under basic conditions to yield 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride.
Cyclization: The final step involves the reaction of 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride with hydrazine hydrate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Electrophilic substitution on the aromatic ring yields various substituted derivatives.
Scientific Research Applications
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(Methoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
1-{3-[4-(Ethoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-{3-[4-(Propoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzyloxy group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
Properties
CAS No. |
88670-83-1 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[3-(4-phenylmethoxyphenoxy)propyl]pyrazole |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-17(7-3-1)16-23-19-10-8-18(9-11-19)22-15-5-14-21-13-4-12-20-21/h1-4,6-13H,5,14-16H2 |
InChI Key |
STOQFBJOXWOGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


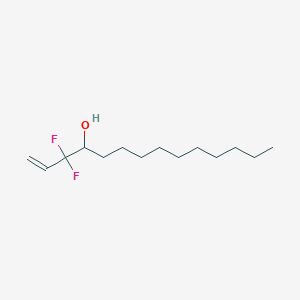
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
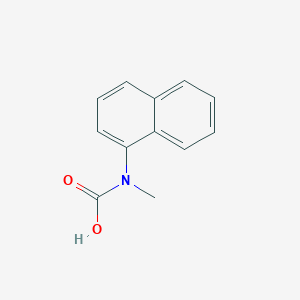
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)

